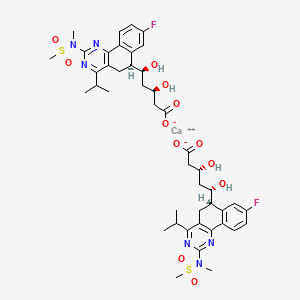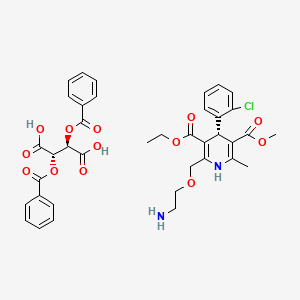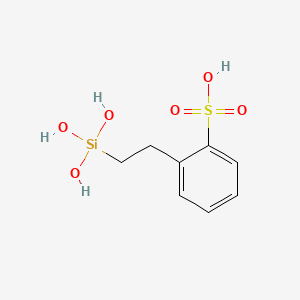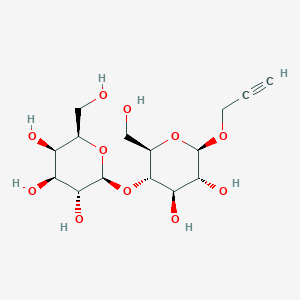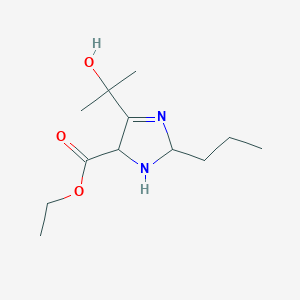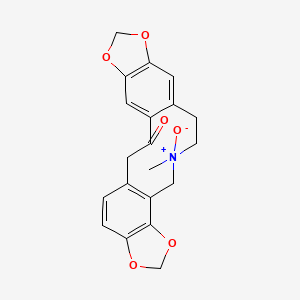
protopine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protopine N-oxide is a derivative of protopine, an isoquinoline alkaloid found in various plant families such as Papaveraceae, Fumariaceae, and Berberidaceae
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protopine N-oxide can be synthesized through the oxidation of protopine using oxidizing agents such as m-chloroperbenzoic acid. The reaction typically involves treating protopine with the oxidizing agent under controlled conditions to yield this compound .
Industrial Production Methods
For instance, the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions has been reported for the synthesis of N-oxides .
Analyse Chemischer Reaktionen
Types of Reactions
Protopine N-oxide undergoes various chemical reactions, including:
Oxidation: The initial formation of this compound itself is an oxidation reaction.
Reduction: this compound can be reduced back to protopine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the N-oxide functional group.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, sodium percarbonate, and hydrogen peroxide are commonly used.
Reducing Agents: Various reducing agents can be employed to revert this compound to protopine.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include dibenzoxazacycloundecine derivatives and phenolic compounds, particularly through pyrolysis under reduced pressure .
Wissenschaftliche Forschungsanwendungen
Protopine N-oxide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is used to study the biological activities of isoquinoline alkaloids.
Wirkmechanismus
The mechanism of action of protopine N-oxide involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Enzyme Inhibition: this compound can inhibit specific enzymes, leading to various biological effects.
Redox Reactions: The N-oxide functional group participates in redox reactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protopine N-oxide is structurally related to other isoquinoline alkaloids such as:
- Isocorydine
- Corydine
- L-adlumine
- D-bicuculline
- L-adlumidine
- Gortschakoine
- Juziphine
- Domesticine
- Isoboldine
- Corytuberine
- Stylopine
- Sendaverine N-oxide
- Juziphine N-oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific N-oxide functional group, which imparts unique chemical reactivity and biological activity. This functional group allows this compound to participate in specific redox reactions and enzyme inhibition processes that are not as prominent in its analogs .
Eigenschaften
Molekularformel |
C20H19NO6 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
InChI |
InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3 |
InChI-Schlüssel |
FUWVSQIZKKGXNV-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


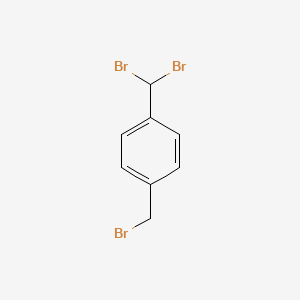
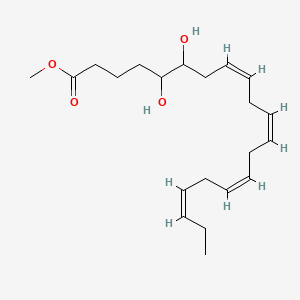
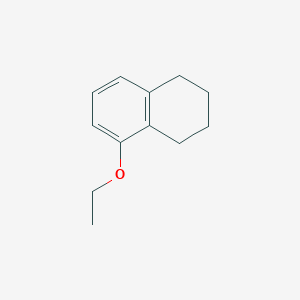
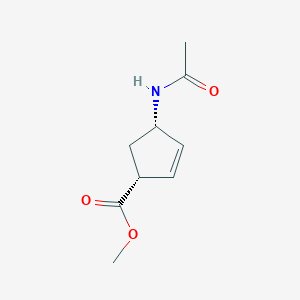
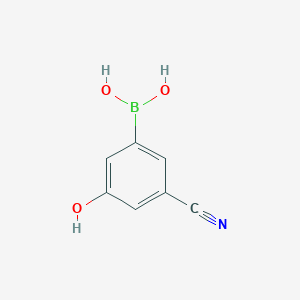
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
